molecular formula C34H46N8O9S B1196633 Norphalloin CAS No. 20750-72-5

Norphalloin

Cat. No.: B1196633
CAS No.: 20750-72-5
M. Wt: 742.8 g/mol
InChI Key: NDQXMVZCRXSXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norphalloin (Molecular Formula: C₃₄H₄₆N₈O₉S) is a phallotoxin, a class of toxic cyclic peptides originally isolated from poisonous Amanita mushrooms like Amanita virosa . This compound is a key research tool for studying the dynamics of the cytoskeleton, specifically through its interaction with actin, a fundamental cellular protein . Phallotoxins bind tightly to actin filaments (F-actin), stabilizing them against depolymerization and disrupting the normal, dynamic assembly and disassembly of microfilaments . This mechanism makes this compound and its analogs particularly valuable in cell biology for investigating processes such as endocytosis, cell motility, and shape changes, as demonstrated in studies using isolated perfused rat liver . Researchers utilize this compound to probe the critical role of actin in various cellular functions and to model the toxicological impact of phallotoxins, which primarily target the liver. This compound is offered exclusively for scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

20750-72-5

Molecular Formula

C34H46N8O9S

Molecular Weight

742.8 g/mol

IUPAC Name

18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-28-propyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

InChI

InChI=1S/C34H46N8O9S/c1-5-8-22-29(47)35-16(3)28(46)41-26(17(4)43)32(50)39-24-14-52-33-20(19-9-6-7-10-21(19)40-33)12-23(30(48)37-22)38-27(45)15(2)36-31(49)25-11-18(44)13-42(25)34(24)51/h6-7,9-10,15-18,22-26,40,43-44H,5,8,11-14H2,1-4H3,(H,35,47)(H,36,49)(H,37,48)(H,38,45)(H,39,50)(H,41,46)

InChI Key

NDQXMVZCRXSXIM-UHFFFAOYSA-N

SMILES

CCCC1C(=O)NC(C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C2=O)O)C)C5=CC=CC=C5N3)C(C)O)C

Canonical SMILES

CCCC1C(=O)NC(C(=O)NC(C(=O)NC2CSC3=C(CC(C(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C2=O)O)C)C5=CC=CC=C5N3)C(C)O)C

Synonyms

norphalloin

Origin of Product

United States

Historical Evolution of Norphalloin Research

Early Discoveries and Isolation Methodologies from Natural Sources

The scientific study of Amanita mushroom toxins gained significant momentum in the mid-20th century. A pivotal moment in this field was the isolation and crystallization of phalloidin (B8060827), a related phallotoxin, by Feodor Lynen and Ulrich Wieland in 1937. wikipedia.org This early success laid the groundwork for the subsequent identification and characterization of other phallotoxins, including norphalloin. This compound itself has been identified as a component of Amanita phalloides. chemistry-chemists.com

The isolation of these complex peptides from natural sources presented considerable challenges. Early methodologies involved solvent extraction techniques. For instance, a mixture of butanone, acetone, and water (in a 30:3:5 by volume ratio) was effectively employed to separate various phytotoxins from Amanita extracts. at.ua This solvent system was later modified by researchers such as Block et al. to enhance separation efficiency. at.ua Such chromatographic and solvent-based separation techniques were crucial for obtaining purified samples necessary for detailed chemical analysis.

Milestones in Chemical Characterization and Structural Elucidation Research

This compound, like other phallotoxins, is characterized as a bicyclic heptapeptide (B1575542). pdn.ac.lk A defining structural feature of phallotoxins, including this compound, is the unusual tryptathionine linkage, which forms a cross-bridge between a tryptophan and a cysteine residue. wikipedia.orgnih.gov This unique thioether bridge was previously uncharacterized in natural peptides when phalloidin was first studied, making its structural elucidation particularly challenging. wikipedia.org

Early characterization efforts for phallotoxins involved techniques like UV spectroscopy, which was used to detect the presence of the sulfur atom within phalloidin's unique ring structure. wikipedia.org Over time, more advanced analytical techniques became instrumental in fully elucidating the structures of these complex compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard tools for determining the three-dimensional structures and molecular formulas of organic compounds and biomolecules. rroij.comnih.govwur.nl Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy were also applied to study the helicity of the indolyl-thioether moiety within phallotoxins, providing insights into their conformational properties. pdn.ac.lkresearchgate.net

Further research involved chemical modifications of phalloidin to understand the role of specific side chains in its activity and structure. For example, the conversion of a keto group in a phalloidin derivative to a methylene (B1212753) group, leading to the formation of this compound (specifically, norvaline-7-phalloidin), demonstrated that certain side chain modifications did not significantly alter toxicity. pdn.ac.lk This highlights the intricate relationship between the various phallotoxins and the efforts to chemically interrelate them to confirm their structural features.

Paradigm Shifts in the Study of Amanita Toxins and this compound

The study of Amanita toxins has undergone significant paradigm shifts, moving from a general understanding of their poisonous nature to a detailed classification and elucidation of their distinct biochemical mechanisms. Initially, the term "amanitin" broadly referred to the active toxic ingredients. mdpi.com However, scientific research led to the clear differentiation of Amanita toxins into two primary groups: amatoxins and phallotoxins. pdn.ac.lknih.govmdpi.com

This distinction is crucial due to their differing chemical structures and modes of action. Amatoxins, such as alpha-amanitin, are bicyclic octapeptides, while phallotoxins, including this compound, phalloidin, and phalloin (B1196438), are bicyclic heptapeptides. pdn.ac.lknih.gov Despite both groups being highly toxic, their impact on biological systems varies significantly. Amatoxins are primarily responsible for the fatal outcomes of Amanita mushroom poisoning because they are readily absorbed from the gastrointestinal tract and potently inhibit RNA polymerase II, leading to the cessation of mRNA synthesis and subsequent liver and kidney cell death. nih.govwikipedia.orgdergipark.org.tr In contrast, phallotoxins, while potent toxins when injected, exhibit very low absorption from the human gastrointestinal tract. dergipark.org.tr Their primary mechanism involves binding to and stabilizing filamentous actin (F-actin), preventing its depolymerization. wikipedia.orgpdn.ac.lk This difference in absorption profile explains why amatoxins, rather than phallotoxins like this compound, are the main culprits in fatal mushroom intoxications. pdn.ac.lkdergipark.org.tr

Another significant paradigm shift occurred in the understanding of the biosynthesis of these toxins. It was initially hypothesized that these complex cyclic peptides were synthesized by nonribosomal peptide synthetases. However, research has shown that amatoxins and phallotoxins are, in fact, synthesized ribosomally as proproteins. nih.gov These proproteins are relatively short (34-35 amino acids) and contain the toxin region flanked by invariant proline residues, which are subsequently cleaved by specific enzymes, such as serine proteases, to release the mature cyclic peptides. nih.gov This discovery fundamentally altered the understanding of how these unique fungal toxins are produced.

Advanced Chemical Synthesis and Derivatization Strategies for Norphalloin and Its Analogues

Total Synthesis Methodologies for Norphalloin

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, allowing for the comprehensive study of their properties and the development of new chemical tools. For this compound, the synthesis involves the precise assembly of multiple amino acid residues and the formation of a critical macrocyclic structure, including the unique thioether linkage.

The core strategy for this compound synthesis often involves the construction of a linear peptide precursor, followed by a cyclization step that forms the macrocyclic ring and the characteristic thioether bridge. One reported approach involves the reaction of a cysteine-containing Boe-tripeptide as an S-chloride with a tryptophan-containing tetrapeptide to yield a heptapeptide (B1575542) thioether intermediate researchgate.net. Subsequent cyclization of this heptapeptide thioether has been achieved using methods such as the anhydride (B1165640) method, yielding this compound researchgate.net.

Stereoselective and Regioselective Synthetic Approaches

Given the multiple chiral centers within the this compound structure, stereoselective synthesis is paramount to obtaining the desired enantiomer and avoiding the formation of inactive or undesired diastereomers. In peptide synthesis, stereoselectivity is often controlled by starting with enantiomerically pure amino acid building blocks, ensuring that their inherent chirality is maintained throughout the coupling reactions. For instance, the synthesis of this compound analogues has involved the specific incorporation of D-amino acids, such as D-α-aminobutyric acid, in place of naturally occurring L-threonine at certain positions, highlighting the precise stereochemical control required researchgate.net.

Regioselectivity is equally critical, particularly during the cyclization step, to ensure that the intended ring closure occurs at the correct positions without forming undesired side products or oligomers. For this compound, this involves the specific formation of the macrocyclic ring and the thioether linkage between the cysteine and tryptophan residues. While general regioselective strategies in organic synthesis can involve controlling reaction sites through auxiliaries or specific reaction conditions mdpi.comorganic-chemistry.org, in peptide cyclization, careful protection group strategies and selection of reaction conditions are employed to direct the formation of the desired amide or thioether bonds altabioscience.com.

Key Peptide Coupling and Cyclization Strategies in this compound Synthesis

The formation of the peptide bonds and the final macrocyclic structure are central to this compound synthesis. Peptide coupling reagents are essential for forming amide bonds between amino acid residues. Common reagents include carbodiimides, phosphonium (B103445) reagents, and aminium−/uronium–iminium reagents, chosen to minimize epimerization, particularly at the C-terminal amino acid residue during activation altabioscience.comqyaobio.com.

For the crucial cyclization step to form the macrocyclic structure of this compound, the anhydride method has been successfully employed researchgate.net. Another method mentioned for analogue synthesis is the p-nitrophenylester method researchgate.net. Peptide cyclization, often described as head-to-tail cyclization, involves forming a lactam bond (a cyclic amide bond) between the N- and C-termini of a linear peptide precursor altabioscience.com. This process is more complex than linear peptide formation due to factors such as sterics, reaction conditions, and peptide sequence, which can significantly influence efficiency and yield altabioscience.com.

Strategies to overcome these challenges include the use of high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization qyaobio.com. Furthermore, methods like Native Chemical Ligation (NCL), which involves the chemoselective reaction between an N-terminal cysteine and a C-terminal thioester, offer mild and site-selective amide-formation for peptide cyclization qyaobio.comnih.gov. While specific details on the application of NCL directly to this compound's main cyclization were not extensively detailed in the provided search results, it represents a powerful general strategy for complex cyclic peptide synthesis qyaobio.com.

Synthesis of this compound Analogues and Derivatives for Research Purposes

The synthesis of this compound analogues and derivatives is indispensable for dissecting the molecular basis of its activity and developing new chemical probes. By systematically modifying the amino acid sequence or introducing specific functional groups, researchers can explore structure-activity relationships, improve properties, or enable specific applications.

Amino Acid Substitution Strategies in Analogue Synthesis

Amino acid substitution is a primary strategy for creating this compound analogues. This involves replacing one or more natural amino acids within the peptide sequence with different natural or unnatural amino acids. This can alter side-chain chemistry, introduce new functionalities, or modify conformational preferences. For this compound, specific substitutions have been reported:

Glycine (B1666218) and L-Valine at Position 1: Analogues have been synthesized where L-alanine at position 1 is replaced by glycine or L-valine researchgate.net. These substitutions can probe the role of side-chain bulk and hydrophobicity at this specific position.

D-α-Aminobutyric Acid at Position 2: The replacement of D-threonine at position 2 with D-α-aminobutyric acid has been achieved researchgate.net. This type of substitution, involving a D-amino acid, is crucial for maintaining or altering the specific stereochemical orientation required for biological activity or stability.

Non-natural Amino Acid Incorporation: The broader field of peptide synthesis frequently incorporates unnatural amino acids to introduce novel physicochemical or biological properties, such as enhanced stability, altered solubility, or specific reactive handles for conjugation abyntek.comnih.govnih.govfrontiersin.org. While specific non-natural amino acids beyond D-α-aminobutyric acid were not detailed for this compound in the provided results, this general strategy is highly relevant for future analogue development.

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling involves the incorporation of stable isotopes (e.g., 2H, 13C, 15N) into specific positions of a molecule. This technique is invaluable for mechanistic studies, allowing researchers to track the fate of atoms during reactions, elucidate binding mechanisms, or quantify molecular interactions using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgnih.govresearchgate.netckisotopes.com.

For this compound, an example of isotopic labeling includes the synthesis of an analogue with β-trideutero-L-alanine instead of L-alanine at position 5 researchgate.net. The incorporation of deuterium (B1214612) (2H) at this specific site can be used to study metabolic pathways, confirm molecular fragmentation patterns in mass spectrometry, or investigate conformational dynamics via NMR. General isotopic labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involve growing cells in media containing isotopically enriched amino acids, leading to the incorporation of heavy isotopes into newly synthesized proteins, which can then be quantified using mass spectrometry wikipedia.orgresearchgate.netckisotopes.com. While SILAC is typically applied to proteins in biological systems, the principle of incorporating labeled amino acids during synthesis for mechanistic studies remains consistent for smaller peptides like this compound.

Derivatization for Conjugation and Probe Development

Derivatization strategies are employed to attach additional functional molecules to this compound or its analogues, transforming them into valuable probes for biological research. These modifications can introduce properties such as fluorescence, affinity tags, or cross-linking capabilities without significantly disrupting the core structure or activity.

A notable example for this compound is the derivatization of its analogue, D-Abu2Lys7-phalloin, to create a rhodamine conjugate researchgate.net. This rhodamine-labeled analogue (RLP) serves as a novel fluorescent F-actin probe researchgate.net. Fluorescent probes are widely used in cell biology to visualize and study cellular structures and processes, offering insights into the interaction of phallotoxins with actin filaments. General conjugation techniques include amide coupling, click chemistry, and thiol-maleimide chemistry, which allow for the attachment of fluorophores, biotin, drugs, or nanoparticles to peptides abyntek.com. Such derivatizations enable the use of this compound and its analogues in various applications, including imaging, pull-down assays, and targeted delivery.

Molecular and Cellular Mechanisms of Norphalloin S Biological Activity

Investigation of Molecular Targets and Binding Dynamics

The primary molecular target of Norphalloin is filamentous actin (F-actin), the polymerized form of globular actin (G-actin). Its interaction with F-actin is central to its observed biological effects.

Actin Polymerization Modulation by this compound

Actin polymerization is a fundamental cellular process involving the assembly of G-actin monomers into F-actin filaments. This process is highly dynamic, with continuous assembly at the barbed (+) end and disassembly at the pointed (-) end, a phenomenon known as treadmilling nih.govcytomorpholab.com. The state of actin-bound nucleotide (ATP or ADP) influences the strength of monomer interaction within the filament, with ATP-actin preferentially incorporated at the growing end frontiersin.org.

Identification of Specific Binding Sites on Target Proteins

This compound's primary target is F-actin. Studies on phalloidin (B8060827), a close analog, reveal that it binds specifically to the polymerized form of actin cytoskeleton.com. The binding site for phalloidin is located between subunits within the F-actin filament, stabilizing the filament interface nih.govresearchgate.net. This binding pocket involves a combination of hydrophobic and charged residues, with interactions occurring primarily with two actin monomers and contributions from residues of a third (n+2nd) actin monomer through hydrophobic contacts researchgate.net. The phalloidin-bound F-actin structure has been shown to resemble the ADP-actin state researchgate.net. Based on the structural homology and shared biological activity within the phallotoxin family, this compound is expected to bind to a similar, if not identical, site on F-actin, thereby stabilizing the filament structure.

Quantification of Binding Affinities and Kinetics for Research Probes

Quantitative studies on the binding affinity of phallotoxins to F-actin provide insight into the strength of their interaction. Phalloidin exhibits a high affinity for F-actin, with a reported dissociation constant (Kd) of approximately 20 nM cytoskeleton.com. An analog of this compound, specifically [D-Abu2-Lys7]-phalloin, has been shown to bind to F-actin with an association constant (Ka) of 1.3 x 10^6 M^-1 nih.gov. This association constant translates to a dissociation constant (Kd) of approximately 0.77 µM (or 770 nM). This indicates a strong, sub-micromolar binding affinity for this this compound analog to F-actin.

Table 1: Binding Affinities of Phallotoxins to F-Actin

CompoundDissociation Constant (Kd)Association Constant (Ka)Reference
Phalloidin~20 nMN/A cytoskeleton.com
[D-Abu2-Lys7]-phalloin~770 nM (0.77 µM)1.3 x 10^6 M^-1 nih.gov

Cellular Responses and Subcellular Localization Studies

The stabilization of F-actin by compounds like this compound has significant consequences for cellular architecture and function.

Impact on Cytoskeletal Organization in Research Models

The actin cytoskeleton is a dynamic structure that undergoes constant remodeling to support various cellular functions, including maintaining cell shape, cell division, and cell motility nih.govfrontiersin.orgfrontiersin.orguksh.de. Agents that stabilize F-actin, such as phalloidin, are widely used as research tools to visualize and study actin filament organization within cells cytoskeleton.comnih.gov. Phalloidin, for instance, is known to stain actin stress fibers, which are bundles of F-actin found in adherent cells cytoskeleton.com.

Analysis of this compound's Influence on Cellular Processes (e.g., motility, morphology) in controlled experimental settings

The dynamic nature of the actin cytoskeleton is fundamental to cellular processes like motility and changes in morphology frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Cell motility, for example, relies on the controlled polymerization of actin at the leading edge and depolymerization at the trailing edge, a process that drives membrane protrusion and cell crawling cytomorpholab.comresearchgate.net. Similarly, changes in cell morphology are intricately linked to the reorganization of actin filaments nih.govmdpi.comtufts.edu.

When F-actin is stabilized by compounds like phalloidin, the dynamic remodeling required for these processes is inhibited. For instance, the presence of phalloidin in a cell can lead to its paralysis nih.gov. Increased actin polymerization, often a result of F-actin stabilization, has been directly linked to the inhibition of cell motility nih.gov. Therefore, in controlled experimental settings, this compound's potent F-actin stabilizing activity is expected to significantly influence cellular processes by:

Inhibiting Cell Motility: By preventing the necessary depolymerization and reorganization of actin filaments, this compound would likely impair cell migration and other forms of cell movement that depend on dynamic actin remodeling.

Altering Cell Morphology: The stabilization of existing F-actin structures would hinder the cell's ability to change shape, potentially leading to a more rigid or abnormal morphology compared to untreated cells.

These effects underscore this compound's utility as a research probe for dissecting the intricate roles of actin dynamics in fundamental cellular functions.

Comparative Mechanistic Research with Related Cyclic Peptides (e.g., Phalloidin, Amatoxins)

The study of this compound's mechanism is often conducted in comparison to other well-characterized cyclic peptides from Amanita mushrooms, namely phalloidin and amatoxins, which exhibit distinct cellular targets and effects.

Phalloidin

Phalloidin, a bicyclic heptapeptide (B1575542) belonging to the phallotoxin family, is a potent stabilizer of filamentous actin (F-actin) pdn.ac.lkwikipedia.orgresearchgate.net. Its mechanism involves binding specifically at the interface between F-actin subunits, thereby locking adjacent subunits together and preventing the depolymerization of actin fibers wikipedia.orgnih.govbionity.com. This strong and selective binding significantly decreases the rate constant for the dissociation of actin subunits from filament ends nih.govbionity.com. Furthermore, phalloidin has been observed to inhibit the ATP hydrolysis activity of F-actin, which is crucial for actin dynamics wikipedia.orgnih.govbionity.com. Phalloidin stoichiometrically reacts with actin, strongly promoting actin polymerization and stabilizing the resulting polymers wikipedia.orgbionity.com. This property makes fluorescently tagged phalloidin derivatives invaluable tools in cell biology for visualizing F-actin structures in fixed cells wikipedia.orgontosight.aicytoskeleton.com.

Amatoxins

Amatoxins, such as α-amanitin, represent a distinct class of highly potent cyclic peptides found in Amanita mushrooms. These are bicyclic octapeptides pdn.ac.lkresearchgate.netwikipedia.org. Their primary molecular target is eukaryotic RNA polymerase II (RNA Pol II), a vital enzyme responsible for the synthesis of messenger RNA (mRNA), microRNA, and small nuclear RNA (snRNA) wikipedia.orgtaylorandfrancis.combayareamushrooms.orgnih.govmhmedical.com. Amatoxins bind selectively and potently to RNA Pol II, causing a significant reduction in transcription and protein synthesis, ultimately leading to cell death via apoptosis wikipedia.orgtaylorandfrancis.combayareamushrooms.orgmhmedical.comresearchgate.net. Upon ingestion, amatoxins are rapidly absorbed from the intestine and transported to the liver, primarily via organic anion-transporting polypeptide (OATP) transporters, where they exert their devastating effects on metabolically active tissues like hepatocytes taylorandfrancis.combayareamushrooms.orgmhmedical.comnih.gov.

Comparative Analysis

The comparative analysis of this compound, Phalloidin, and Amatoxins reveals a spectrum of biological activities driven by their specific molecular targets and structural characteristics. While all three are cyclic peptides derived from Amanita mushrooms, their mechanisms diverge significantly.

Table 1: Comparative Mechanistic Overview of this compound, Phalloidin, and Amatoxins

FeatureThis compoundPhalloidinAmatoxins (e.g., α-Amanitin)
Peptide Type Cyclic Heptapeptide (Analog)Bicyclic Heptapeptide pdn.ac.lkwikipedia.orgresearchgate.netBicyclic Octapeptide pdn.ac.lkresearchgate.netwikipedia.org
Primary Cellular Target Filamentous Actin (F-actin)Filamentous Actin (F-actin) wikipedia.orgnih.govbionity.comRNA Polymerase II (RNA Pol II) wikipedia.orgtaylorandfrancis.combayareamushrooms.orgmhmedical.com
Mechanism of Action Stabilizes F-actin, prevents depolymerization pdn.ac.lkStabilizes F-actin, prevents depolymerization, inhibits ATP hydrolysis wikipedia.orgnih.govbionity.comInhibits mRNA synthesis, leading to cessation of protein synthesis and apoptosis wikipedia.orgtaylorandfrancis.combayareamushrooms.orgmhmedical.com
Actin Affinity ~20% of Phalloidin's affinity pdn.ac.lkHigh affinity (Kd ~20 nM) cytoskeleton.comNo direct actin interaction
Cellular Uptake (Liver) Does not readily enter liver cells as a cation pdn.ac.lkEnters liver cells; affects hepatocyte plasma membrane nih.govReadily absorbed by hepatocytes via OATP transporters taylorandfrancis.commhmedical.comnih.gov
Overall Effect Actin stabilizationPotent actin stabilization, cell poisoningPotent inhibition of protein synthesis, cell death, liver failure wikipedia.orgtaylorandfrancis.combayareamushrooms.orgmhmedical.comnih.gov

This table highlights that while this compound shares the F-actin targeting mechanism with phalloidin, its differing cellular uptake properties and reduced affinity underscore subtle yet significant structural-activity relationships within this class of compounds pdn.ac.lkat.ua. In contrast, amatoxins operate through a fundamentally different pathway, targeting RNA synthesis rather than cytoskeletal dynamics, which accounts for their distinct and often more severe toxicological profile wikipedia.orgtaylorandfrancis.combayareamushrooms.orgmhmedical.comnih.gov. The study of these compounds, including this compound, continues to provide valuable insights into fundamental biological processes and the molecular basis of toxicity.

Biosynthetic Pathways and Genetic Underpinnings of Norphalloin Production

Elucidation of Precursor Molecules and Intermediates

Norphalloin and related phallotoxins are classified as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). Their biosynthesis begins with the ribosomal synthesis of short pro-proteins, typically ranging from 34 to 35 amino acids in length. pensoft.netwikipedia.orgnih.govmdpi.commdpi.commdpi.com These precursor peptides feature a hypervariable core region, which ultimately forms the mature toxin, flanked by conserved upstream (leader) and downstream (recognition) sequences. The core region itself typically consists of 7 to 10 amino acids. pensoft.netmdpi.comresearchgate.netnih.gov

For instance, the precursor peptide for phalloidin (B8060827), a closely related phallotoxin, is a 22-amino acid proprotein with a core sequence of Ala-Trp-Leu-Ala-Thr-Cys-Pro (AWLATCP). wikipedia.orgnih.govmdpi.com While the exact linear precursor sequence for this compound is not explicitly detailed, it is understood to follow a similar RiPP biosynthetic mechanism, utilizing proteinogenic amino acids as its building blocks. A crucial intermediate in the formation of phallotoxins is the heptapeptide (B1575542) thioether, which is subsequently cyclized. mdpi.commdpi.com The formation of the characteristic indolyl-thioether bridge involves cysteine and tryptophan residues. mdpi.commdpi.comgoogle.com

Enzymatic Machinery Involved in this compound Biosynthesis

The enzymatic machinery orchestrating this compound biosynthesis is multifaceted, encompassing both ribosomal synthesis and a suite of post-translational modification enzymes.

Initial Peptide Synthesis: The linear pro-protein is synthesized by the conventional ribosomal machinery, reflecting its classification as a RiPP. pensoft.netwikipedia.orgmdpi.commdpi.commdpi.com

Post-Translational Modifications: Following ribosomal synthesis, the linear precursor undergoes several critical enzymatic modifications:

Prolyl Oligopeptidase (POP/POPB): This enzyme plays a pivotal role in the processing of phallotoxin proproteins. It is responsible for the proteolytic cleavage of the precursor peptide, removing the conserved leader and recognition sequences. pensoft.netwikipedia.orgnih.govmdpi.com This cleavage specifically occurs at invariant Proline (Pro) residues that flank the toxin region. pensoft.netnih.govmdpi.com Concurrently, POPB catalyzes the macrocyclization of the linear heptapeptide through transpeptidation, forming the cyclic peptide core. wikipedia.orgnih.gov

Hydroxylation and Epimerization: These modifications are essential for generating the full structural complexity and diversity observed in phallotoxins. While the precise enzymes responsible for these steps in this compound biosynthesis are still being elucidated, it is known that hydroxylation of fungal secondary metabolites can be catalyzed by cytochrome P450 monooxygenases. google.com The presence of a D-Threonine residue in phalloidin, for example, indicates an epimerization step. wikipedia.orgmdpi.com

Tryptathionine Formation: A defining feature of phallotoxins is the unique tryptophan-cysteine cross-bridge, known as tryptathionine. pensoft.netwikipedia.orgnih.govgoogle.com This involves a specialized sulfur chemistry, where the thiol group of a cysteine residue forms a thioether linkage with a tryptophan residue. nih.gov Flavin mono-oxygenase 1 (FMO1) has been implicated in tryptathionine biosynthesis in related amatoxins, suggesting a similar enzymatic involvement for phallotoxins. google.com

Genetic Studies of Biosynthetic Gene Clusters in Fungal Organisms

Genetic studies have shed light on the organization and evolution of the genes responsible for phallotoxin production in fungi.

MSDIN Gene Family: The genes encoding the precursor peptides for phallotoxins, including this compound, and amatoxins belong to a distinct family known as the MSDIN gene family. pensoft.netwikipedia.orgmdpi.compnas.orgresearchgate.netwu.ac.th The name "MSDIN" refers to the conserved five-amino acid sequence (Met-Ser-Asp-Ile-Asn) found at the beginning of these precursor peptides. mdpi.compnas.org

Clustering and Expansion: These genes are predominantly found in toxic Amanita mushrooms, particularly Amanita phalloides, which is a prolific producer of these toxins. pensoft.netwikipedia.orgmdpi.comgoogle.compnas.orgwu.ac.th The biosynthetic genes, including the MSDIN family members and the POPB gene, are often found clustered together within the fungal genome, facilitating their coordinated regulation. pensoft.netgoogle.compnas.org Notably, the MSDIN gene family has undergone significant expansion and diversification in Amanita species, with some sequenced genomes containing between 19 and 40 MSDIN genes, contributing to the production of a wide array of cyclic peptides. pnas.org

Horizontal Gene Transfer: The distribution of this toxin biosynthetic pathway across phylogenetically distinct mushroom genera, such as Amanita, Galerina, and Lepiota, is strongly supported to have occurred through horizontal gene transfer (HGT), indicating an evolutionary mechanism for the spread of toxicity. pnas.org

Regulatory Mechanisms Governing this compound Biosynthesis in Natural Systems

The biosynthesis of this compound and other phallotoxins in their natural fungal systems is subject to intricate regulatory mechanisms, ensuring their precise spatial and temporal expression.

Gene Clustering and Co-regulation: A common feature of secondary metabolite biosynthesis in fungi is the clustering of biosynthetic genes, which often leads to their co-regulation. pensoft.netmdpi.com This genomic organization likely contributes to the coordinated expression of the genes involved in this compound production. pnas.org

Transcription Factors: Many fungal secondary metabolite gene clusters contain specific transcription factors that directly regulate the expression of the biosynthetic genes within that cluster. pensoft.net These transcription factors provide multiple layers of control, allowing the producing fungus to finely tune the production of toxins in response to various cues. pensoft.net

Environmental Influences: Environmental factors play a significant role in modulating the biosynthesis of mycotoxins in fungi. For instance, nutrient availability, such as nitrogen and carbon levels, can influence the transcriptional and epigenetic regulation of these biosynthetic gene clusters. mdpi.com A mutation in any of the key proteins involved in the biosynthetic or regulatory pathways can lead to altered toxin expression levels. pensoft.net

Structure Activity Relationship Sar Studies of Norphalloin and Its Analogues

Identification of Structural Determinants for Molecular Target Interaction

The primary molecular target of Norphalloin, akin to other phallotoxins, is F-actin. The binding of these toxins to F-actin leads to the stabilization of actin filaments, effectively preventing their depolymerization. researchgate.netconnectedpapers.com This stabilization is achieved through specific interactions at the interface between F-actin subunits, essentially locking adjacent subunits together. researchgate.net

Detailed SAR studies, largely extrapolated from comprehensive investigations of phalloidin (B8060827) and its derivatives, have identified several key structural features within the bicyclic heptapeptide (B1575542) scaffold that are critical for its interaction with F-actin and subsequent biological activity:

Tryptathionine Cross-Bridge: A defining characteristic of phallotoxins, including this compound, is the tryptathionine cross-bridge, a unique linkage between tryptophan and cysteine residues. researchgate.netresearchgate.net The integrity of this bicyclic structure is paramount for maintaining the compound's stable conformation, which directly correlates with its F-actin binding and toxicity. mdpi.com Reduction of this sulfur crosslink in related phallotoxins (dethio compounds) results in a loss of stable conformations and renders them non-toxic, underscoring its importance for the precise spatial arrangement required for binding. mdpi.com

Hydroxyproline (B1673980) at Position 4: The presence of a cis-standing hydroxyl group on the hydroxyproline residue (specifically allo-L-hydroxyproline) at position 4 is a crucial determinant for F-actin affinity. Analogues lacking this hydroxyl group or possessing a different stereochemistry at this position show significantly reduced or no binding. mdpi.com

Methyl Group of Alanine (B10760859) and Aromatic Ring: The methyl group of an alanine residue and the proper spatial arrangement of the aromatic ring are also identified as essential structural elements for effective interaction with F-actin. mdpi.com

D-Side Chain of Residue 2: The D-side chain of the amino acid at position 2 contributes to the binding. mdpi.com Studies on this compound analogues have indicated that substituting D-threonine at position 2 with D-α-aminobutyric acid can retain toxicity, suggesting that the specific D-configuration and side-chain characteristics at this position are important for activity. mdpi.com

Amino Acid Substitutions and Toxicity: Modifications at various positions within the this compound scaffold have demonstrated a direct impact on its biological activity (toxicity). For instance, the substitution of the allo-L-hydroxyproline at position 4 with L-hydroxyproline (Hyp4-norphalloin) or L-proline (Pro4-norphalloin) results in analogues that are non-toxic in research models, even at doses up to 40 mg/kg body weight in white mice. researchgate.netdntb.gov.ua Similarly, replacing alanine at position 5 with glycine (B1666218) (Gly5-norphalloin) also leads to a loss of toxicity. researchgate.netdntb.gov.ua Conversely, while analogues with glycine and L-valine instead of L-alanine at position 1 were non-toxic, an analogue featuring D-α-aminobutyric acid in place of D-threonine at position 2 maintained toxicity at low doses (<5 mg/kg body weight in white mice). mdpi.com These findings underscore the precise structural requirements for this compound's molecular effects.

Correlating Conformational Preferences with Biological Activity in Research Models

The biological activity of this compound and its analogues is intimately linked to their three-dimensional conformational preferences. The rigid bicyclic nature of these peptides, imparted by the tryptathionine cross-bridge, significantly restricts their conformational freedom, which is a key factor in their high binding affinity and specificity for F-actin. oup.commdpi.com

Research using techniques such as Optical Rotatory Dispersion (ORD) spectroscopy has revealed that different this compound analogues exhibit distinct ORD spectra, indicating variations in their solution-state conformations. researchgate.netdntb.gov.ua These conformational differences are directly correlated with their observed biological activities. For example, the non-toxic analogues Hyp4-norphalloin, Pro4-norphalloin, and Gly5-norphalloin display ORD spectra that differ from that of this compound, suggesting that their altered biological activity is a consequence of modified conformational landscapes. researchgate.netdntb.gov.ua

Further evidence for the importance of conformation comes from studies involving the chemical modification of the phallotoxin scaffold. The removal of the sulfur atom in the tryptathionine cross-bridge, leading to "dethio" compounds, results in a loss of the characteristic stable conformations observed in active phallotoxins. mdpi.com This conformational disorder directly correlates with a complete loss of toxicity and F-actin binding affinity, emphasizing that a specific, rigid spatial arrangement of functional groups is essential for biological activity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are powerful tools for elucidating the conformational ensembles of peptides and correlating these with biological function. numberanalytics.comnih.govnih.govresearchoutreach.orgunifi.it For instance, NMR studies on a deuterated this compound analogue indicated that the methyl group of the alanyl residue at position 5 is positioned above the indole (B1671886) nucleus, a specific spatial orientation that likely contributes to its interaction with F-actin. mdpi.com The inherent conformational stability of cyclic peptides, compared to linear counterparts, contributes to their increased target protein binding affinity and specificity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of compounds and their biological activities. While specific, detailed QSAR models exclusively for this compound derivatives are not extensively documented in the provided search results, the principles of QSAR have been broadly applied to the class of cyclic peptides and phallotoxins to understand and predict their biological properties. mdpi.commdpi.comdntb.gov.uaoup.comresearchgate.netnih.govdntb.gov.uanih.gov

QSAR models typically correlate molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) with observed biological activities (e.g., binding affinity, toxicity). For cyclic peptides, molecular properties such as charge, amphipathicity index, and lipophilicity have been identified as important descriptors in QSAR analyses. nih.gov These models provide insights into the structural features that drive activity and can be used to guide the design of new compounds.

In the context of phallotoxins, computational studies utilizing Conceptual Density Functional Theory (CDFT) have been employed to investigate the chemical reactivity and bioactivity properties of the family. mdpi.commdpi.comresearchgate.net Such theoretical approaches can provide descriptors related to electronic structure (e.g., HOMO-LUMO gap, pKa values), which are then correlated with biological effects. mdpi.commdpi.com While these studies may not always yield explicit QSAR equations for this compound's F-actin binding, they contribute to a deeper understanding of the electronic and structural factors influencing its interactions.

The application of QSAR, often combined with molecular docking and molecular dynamics simulations, is crucial in modern drug design for cyclic peptides. oup.com These computational tools help in identifying therapeutic targets, understanding the intricate relationships between molecular structures and biological activities, and facilitating the screening and optimization of potential drug candidates. oup.com

Rational Design Principles for Modulating this compound's Molecular Effects

Rational design, in the context of this compound, involves the deliberate modification of its chemical structure to achieve desired changes in its molecular effects, such as reducing toxicity or altering its F-actin binding characteristics. This approach is guided by the insights gained from SAR and conformational studies. researchgate.netnih.govnih.govnih.gov

Key rational design principles applied to this compound and related phallotoxins include:

Targeted Amino Acid Substitutions: Knowledge of critical amino acid residues for F-actin binding and toxicity allows for targeted substitutions. For example, the synthesis of non-toxic this compound analogues like Hyp4-norphalloin, Pro4-norphalloin, and Gly5-norphalloin exemplifies this principle. By replacing specific residues (allo-L-hydroxyproline at position 4 with L-hydroxyproline or L-proline, or alanine at position 5 with glycine), researchers successfully abolished the toxic effects while maintaining the core peptide structure. researchgate.netdntb.gov.ua This indicates that the specific side chains at these positions are crucial for the toxic mechanism, and their modification can lead to detoxification.

Modulation of Stereochemistry: The stereochemistry of certain residues is a significant determinant of activity. The observation that an analogue with D-α-aminobutyric acid at position 2 retained toxicity, while other substitutions led to non-toxicity, highlights the importance of maintaining specific stereochemical configurations for biological activity. mdpi.com Rational design can involve altering or preserving specific chiral centers to modulate activity.

Disruption of Key Structural Elements: The sulfur crosslink is fundamental to the rigid bicyclic structure and, consequently, to activity. mdpi.com Rational design can involve introducing modifications that disrupt this crosslink or prevent its formation, leading to conformationally flexible and inactive analogues. This principle was demonstrated by the non-toxic dethio compounds formed by reducing the sulfur crosslink in phallotoxins. mdpi.com

Development of Research Tools: A significant application of rational design in the phallotoxin field is the creation of fluorescent conjugates. For instance, rhodaminyl-lysine-phallotoxin (RLP), an analogue of phalloidin, was synthesized by incorporating lysine (B10760008) at a "tolerant" position (position 7) and then conjugating it with a fluorescent tag. researchgate.net This modification allowed the creation of a highly specific fluorescent probe for visualizing F-actin in cells, demonstrating how SAR knowledge can be leveraged to develop valuable biomedical research tools while retaining the desired F-actin binding affinity. researchgate.netbiotium.comthe-scientist.comnih.gov

The iterative process of synthesizing analogues, evaluating their biological activity, and analyzing their structural and conformational properties provides the feedback necessary for refining rational design principles and developing compounds with tailored molecular effects.

Advanced Analytical and Characterization Methodologies in Norphalloin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

High-resolution spectroscopic methods are indispensable for determining the intricate details of Norphalloin's molecular architecture and its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation and identification of molecular structures, providing detailed information about the number and type of atoms, their connectivity, and their spatial arrangement. uni.lunih.gov For peptides like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to achieve full structural characterization.

Applications in this compound Research:

Primary Structure Determination: 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial insights into the chemical environments of hydrogen and carbon atoms within the molecule. However, for complex peptides, 2D NMR techniques are essential to overcome spectral overlap and deduce connectivity.

Sequence Confirmation: Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal scalar couplings between protons, allowing for the identification of spin systems corresponding to individual amino acid residues.

Atom Connectivity and Assignment: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons (HSQC) and carbons separated by two or three bonds (HMBC), respectively. These correlations are critical for unambiguous assignment of all proton and carbon signals and for confirming the peptide sequence and cyclization points.

Conformational Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space proximities between protons, which are crucial for determining the three-dimensional conformation of this compound in solution. uni.lu This is particularly important for cyclic peptides where the conformation dictates biological activity. While specific NMR data for this compound is not detailed in the provided snippets, NMR measurements and minimal energy calculations have been applied to phallotoxins, indicating similar approaches for this compound.

Table 1: Typical NMR Techniques for this compound Structural Elucidation

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMR Chemical shifts, integration, spin-spin splitting, coupling constantsInitial characterization of proton environments, identification of exchangeable protons (e.g., amide NH)
¹³C NMR Chemical shifts, number of carbon atomsConfirmation of carbon backbone, identification of different carbon types (e.g., carbonyl, aliphatic, aromatic)
COSY Scalar couplings between vicinal protonsIdentification of coupled proton networks within amino acid residues
TOCSY Scalar couplings within an entire spin systemIdentification of all protons belonging to a single amino acid residue
HSQC Direct correlation between ¹H and ¹³CAssignment of proton and carbon signals, confirmation of C-H connectivity
HMBC Long-range correlation between ¹H and ¹³CConfirmation of connectivity across peptide bonds, cyclization points, and quaternary carbons
NOESY Through-space correlations between protonsDetermination of spatial proximities, crucial for 3D conformational analysis of the cyclic peptide

Mass Spectrometry (MS) for Accurate Mass, Fragmentation Analysis, and Sequencing

Mass spectrometry (MS) is an analytical method that provides information on the mass, formula, and structure of a compound by analyzing its ionized form. For this compound, MS is invaluable for confirming its molecular weight, determining its elemental composition, and gaining insights into its sequence through fragmentation patterns.

Applications in this compound Research:

Accurate Mass Determination: Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) coupled with high-resolution mass analyzers (e.g., time-of-flight (TOF) MS, Orbitrap) are commonly used to obtain the accurate molecular mass of this compound. This accurate mass allows for the precise determination of its elemental composition, distinguishing it from closely related compounds or impurities.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and partial sequencing of peptides. By fragmenting the precursor ion (this compound) and analyzing the resulting product ions, characteristic fragmentation patterns are generated. These patterns, often involving cleavage of peptide bonds (e.g., b- and y-ions), provide sequence information.

Confirmation of Modifications: MS/MS can also identify post-translational modifications or unusual amino acid linkages characteristic of cyclic peptides like this compound.

Detection and Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely employed for the detection and quantification of phallotoxins, including this compound, in complex matrices. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for high sensitivity, reproducibility, and specificity in identifying and quantifying target compounds.

Table 2: Key Mass Spectrometry Applications for this compound

MS ApplicationPrincipleData Obtained
Accurate Mass Measurement Ionization of intact molecule, precise mass-to-charge ratio (m/z) determinationConfirmation of molecular formula (e.g., C34H46N8O9S for this compound uni.lu), differentiation from isobaric compounds
Fragmentation Analysis (MS/MS) Collision-induced dissociation (CID) of precursor ionsCharacteristic fragment ions (e.g., b- and y-ions for peptides), providing sequence information and confirming structural motifs
LC-MS/MS Coupling liquid chromatography with tandem mass spectrometrySeparation of this compound from a mixture, followed by specific detection and quantification based on precursor and product ion masses

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides. It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into their conformational states.

Applications in this compound Research:

Conformational Signatures: Major secondary structure types, such as alpha-helices and beta-strands, produce distinctive CD spectra. For this compound, as a cyclic peptide, CD spectroscopy can reveal the presence and characteristics of its unique backbone conformation.

Indolyl-Thioether Moiety Helicity: Research on phallotoxins, to which this compound belongs, has shown that the indolyl-thioether structural element is an inherently dissymmetrical chromophore. This moiety exhibits strong positive Cotton effects in the CD spectrum around 300 nm and 240 nm, which are indicative of its helicity. P-helicity has been ascribed to phallotoxins based on their observed Cotton effects.

Conformational Stability: CD spectroscopy can be used to monitor conformational changes of this compound under varying conditions (e.g., temperature, solvent, pH), providing information on its stability and folding behavior.

Table 3: Characteristic CD Spectral Features for Phallotoxins (e.g., this compound)

Wavelength Range (nm)FeatureInterpretation
~300 nm Strong positive Cotton effectIndication of helicity in the indolyl-thioether moiety
~240 nm Strong positive Cotton effectFurther indication of helicity in the indolyl-thioether moiety
Far-UV Region (190-250 nm) Specific band shapes and magnitudesReflects the overall secondary structure content (e.g., beta-sheet, turns, unordered conformations) of the peptide backbone

Chromatographic and Electrophoretic Methods for Isolation, Purification, and Purity Assessment in Research

Chromatographic and electrophoretic techniques are fundamental for the isolation, purification, and assessment of the purity of this compound from complex biological extracts or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used liquid chromatography methods for separating and detecting compounds in complex mixtures. They are critical for the isolation, purification, and purity assessment of this compound in research.

Applications in this compound Research:

Isolation and Purification: Reversed-phase HPLC (RP-HPLC) is an excellent technique for the separation of bioactive peptides like this compound from mixtures due to its high sensitivity, excellent resolution, and reliable reproducibility. It involves the use of a non-polar stationary phase (e.g., C18 column) and a polar mobile phase, separating compounds based on their hydrophobicity.

Purity Assessment: HPLC and UPLC are routinely employed to assess the purity of this compound samples. Purity assessment often involves comparing chromatographic profiles, UV spectra, and mass spectra across the eluted peak. A consistent spectral profile across the peak indicates purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advanced separation technique that offers significant advantages over traditional HPLC, including shorter run times, better chromatographic separation, and increased throughput. These benefits are achieved by using columns with smaller particle sizes and operating at higher pressures. UPLC's high resolution allows for precise detection and quantification of this compound and potential impurities, even at low concentrations.

Table 4: Typical Chromatographic Parameters for this compound Analysis

ParameterHPLC/UPLC Considerations
Column Type Reversed-phase C18 (e.g., Luna® C18)
Mobile Phase Acetonitrile/water gradients, often with acidic modifiers (e.g., 0.1% formic acid) to optimize peptide separation and MS compatibility
Detection UV detection (e.g., 270 nm, 291 nm for phallotoxins), or coupled with Mass Spectrometry (LC-MS/MS) for enhanced specificity and sensitivity
Flow Rate Typically 0.5-1.0 mL/min for analytical HPLC; lower for UPLC due to smaller particle sizes
Run Time Variable, UPLC offers significantly shorter run times (e.g., 18 minutes vs. 30 minutes for HPLC)

Capillary Electrophoresis (CE) for Peptide Separation

Capillary Electrophoresis (CE) is a high-resolution analytical technique well-suited for the analysis of polar compounds such as peptides, including this compound. CE separates molecules based on their electrophoretic mobility, which is influenced by their charge-to-size ratio in an electric field.

Applications in this compound Research:

High-Resolution Separation: CE offers high separation efficiency and resolution, making it a valuable tool for separating this compound from other components in a mixture, even closely related isomers.

Orthogonality to HPLC: CE is considered orthogonal to HPLC because it relies on different physicochemical separation principles. This orthogonality makes CE a powerful complementary technique for confirming purity and detecting impurities that might co-elute in HPLC.

Purity Assessment and Impurity Profiling: CE can provide information about isoforms, degradation products, and impurities of biomolecules. Capillary zone electrophoresis (CZE), the simplest and most widely used CE method, separates ionized or ionizable compounds based on differences in their electrophoretic mobility.

Low Sample Volume: A significant advantage of CE is its requirement for very low sample volumes, which is beneficial when dealing with scarce or precious this compound samples.

Detection Methods: Common detection methods for CE include UV detection and coupling with mass spectrometry (CE-MS), which provides both separation and mass information.

Table 5: Advantages of Capillary Electrophoresis in this compound Research

AdvantageDescription
High Separation Efficiency Achieves excellent resolution for complex peptide mixtures.
High Resolution Capable of separating very closely shaped molecules and isomers.
Low Sample Volume Requires minimal sample quantities, ideal for precious compounds.
Short Separation Time Offers rapid analysis compared to some traditional methods.
Automation Potential Allows for automated analysis, increasing throughput.
Orthogonal to HPLC Provides complementary separation mechanisms, enhancing purity assessment.

The current scientific literature and public structural biology databases, such as the Protein Data Bank (PDB) and Electron Microscopy Data Bank (EMDB), indicate a limited availability of detailed crystallographic or cryo-electron microscopy (cryo-EM) studies specifically focusing on this compound in complex with protein targets. While this compound is a known phallotoxin, structurally related to phalloidin (B8060827), direct high-resolution structural information elucidating its precise binding mechanisms with proteins remains to be widely reported.

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the electron density map, from which the atomic coordinates of the complex can be derived. This technique is renowned for its ability to provide high-resolution structures, often revealing precise details of intermolecular contacts, hydrogen bonding networks, and hydrophobic interactions. For small compounds like this compound, obtaining well-ordered crystals of the protein-Norphalloin complex would be a critical first step, followed by data collection and refinement to obtain a high-resolution structural model.

Cryo-electron microscopy, particularly single-particle cryo-EM, has emerged as a powerful alternative, especially for large, flexible, or difficult-to-crystallize protein complexes. In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native state. Thousands to millions of particle images are then collected and computationally processed to reconstruct a 3D density map of the complex. Recent advancements in detector technology and image processing algorithms have enabled cryo-EM to achieve near-atomic resolutions, making it suitable for visualizing small molecules bound to their protein partners. This method would be particularly advantageous if this compound induces heterogeneity in its protein targets or if the complexes are challenging to crystallize.

Future research employing these advanced analytical and characterization methodologies would be crucial to fully understand this compound's mechanism of action, particularly its interactions with cytoskeletal proteins like actin, given its classification as a phallotoxin. Such studies would provide invaluable data for structure-activity relationship analyses and potentially for the development of countermeasures or research tools.

Data Tables

As of the current available information, specific PDB or EMDB entries for this compound-protein complexes are not widely documented. The table below provides the PubChem CID for this compound and a related compound, Phalloidin, which is known for its well-characterized interaction with actin filaments.

Table 1: Key Compound Information

Compound NamePubChem CID
This compound161332
Phalloidin441542

Table 2: Summary of Reported Structural Studies of this compound-Protein Complexes

Protein TargetMethodResolutionPDB/EMDB IDKey Findings
Not reportedN/AN/AN/ANo specific high-resolution crystallographic or cryo-EM structures of this compound in complex with protein targets are currently widely reported in public databases.

Norphalloin As a Chemical Probe and Research Tool in Biological Sciences

Applications in Studying Actin Dynamics and Cytoskeletal Regulation

Norphalloin, as an analog of phalloidin (B8060827), is a significant tool for studying actin dynamics and cytoskeletal regulation due to its high and selective binding affinity to filamentous actin (F-actin) over monomeric globular actin (G-actin). researchgate.netaatbio.com This property allows researchers to visualize and analyze the organization and stability of actin filaments within cells. Phalloidin, and by extension its analogs like this compound, are known to stabilize F-actin structures, effectively preventing their depolymerization. aatbio.comnih.govfrontiersin.org Structural studies indicate that phalloidin binding does not induce significant conformational changes in F-actin, making it a reliable probe for observing the native state of actin filaments. nih.gov The binding site for phalloidin is suggested to be located within the cleft between the two domains of the actin monomer. nih.gov

The utility of this compound and its derivatives in actin research is exemplified by studies on phalloin (B1196438) analogs. For instance, [D-Abu2-Lys7]-phalloin, an analog, has been shown to bind to F-actin with an association constant of 1.3 x 10⁻⁶ M. researchgate.net This strong binding characteristic enables the use of such compounds to:

Stabilize F-actin: By binding tightly to F-actin, this compound can prevent the dissociation of actin monomers, thus stabilizing the filamentous structures. This is crucial for studying the architecture of the actin cytoskeleton under various experimental conditions. frontiersin.org

Visualize Actin Filaments: When appropriately labeled (e.g., fluorescently), this compound can be used in microscopy to clearly delineate F-actin structures in fixed cells, providing high-contrast images of stress fibers, cortical actin, and other actin-rich formations. researchgate.netaatbio.com

Quantify Actin Polymerization: The interaction of this compound with F-actin can be leveraged in biochemical assays to measure the extent of actin polymerization or depolymerization in response to different stimuli or the presence of other actin-binding proteins. frontiersin.orgmdpi.com

The data on the binding affinity of a phalloin analog to F-actin can be summarized as follows:

CompoundTargetBinding Affinity (Association Constant, Ka)Reference
[D-Abu2-Lys7]-phalloinF-actin1.3 x 10⁻⁶ M researchgate.net

Use in Investigating Cellular Uptake and Intracellular Trafficking Mechanisms

While this compound is a potent F-actin binding agent, direct research findings specifically detailing its use as a probe to investigate general cellular uptake mechanisms or intracellular trafficking pathways (e.g., endocytosis, macropinocytosis, phagocytosis, or vesicle transport) are not extensively documented in the provided search results. The available literature primarily focuses on this compound's interaction with actin and its synthesis.

General studies on cellular uptake and intracellular trafficking mechanisms involve various nanoparticles, peptides, and other molecules that are internalized by cells through diverse pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and phagocytosis. nih.govresearchgate.netpdn.ac.lknih.govcnbcollege.inplos.orgrsc.orggenesispub.orgresearchgate.net These processes are crucial for nutrient acquisition, signal transduction, and pathogen entry, and involve complex interactions with the cell membrane and cytoskeletal elements. However, the specific application of this compound itself in elucidating these general cellular mechanisms is not highlighted in the current information.

Development and Application of Fluorescently Labeled this compound Probes

The development of fluorescently labeled this compound probes is a significant advancement in its utility as a research tool, primarily for high-resolution imaging of the actin cytoskeleton. Fluorescent probes are typically composed of a fluorophore, a linker, and a target recognition motif, designed to bind specifically to cellular components and emit light upon excitation. technologynetworks.com

A notable example of such a probe is rhodaminyl-lysine-phallotoxin (RLP), a fluorescent derivative obtained from an analog of phalloin, [D-Abu2-Lys7]-phalloin. researchgate.net This derivative retains the high affinity for F-actin, allowing for its specific visualization. researchgate.net

The applications of fluorescently labeled this compound probes, by extension of phalloidin derivatives, include:

F-actin Visualization in Microscopy: These probes are widely used in fluorescence microscopy, including confocal microscopy, to visualize the distribution and organization of F-actin in fixed and permeabilized cells. researchgate.netaatbio.comcnbcollege.inmicroscopyu.comcarleton.eduedmundoptics.comfacellitate.com They provide clear, high-contrast images of actin structures such as stress fibers, lamellipodia, and filopodia, which are essential for understanding cell morphology and dynamics. researchgate.netmdpi.com

High Specificity and Low Background: Compared to actin antibodies, fluorescent phalloidin conjugates are substantially smaller, leading to minimal non-specific binding and reduced background fluorescence, thereby enhancing the contrast between stained and unstained areas. aatbio.com

Investigating Actin-Related Processes: By labeling F-actin, researchers can study various actin-dependent cellular processes, including cell adhesion, migration, cytokinesis, and mechanosensing. mdpi.comnih.gov The ability to visualize these structures with high fidelity is critical for understanding their roles in both healthy and diseased states.

The synthesis of such fluorescent probes typically involves covalently attaching a fluorophore to the phalloidin or this compound molecule, often through reactive derivatives that selectively bind to functional groups on the peptide. wjbphs.comnih.govgoogle.comnih.gov This labeling process requires optimization to ensure the fluorescent tag does not interfere with the probe's binding capacity or the normal biological characteristics of the target molecule. wjbphs.com

Utility in Biochemical Assays for Target Validation and Screening in Drug Discovery Research (excluding clinical applications)

This compound, as a well-characterized F-actin binding agent, holds significant utility in biochemical assays for target validation and screening in drug discovery research. Chemical probes, in general, are powerful small-molecule modulators of protein function used to elucidate the roles of target proteins in cells and diseases, serving as pathfinder molecules for drug discovery. nih.govnih.govcarleton.edu

In the context of this compound, its application would primarily revolve around its specific interaction with F-actin. Its utility in biochemical assays includes:

Target Validation for Actin-Modulating Compounds: If a potential drug candidate is hypothesized to interact with or modulate actin dynamics, this compound can be used in in vitro biochemical assays to validate this target engagement. frontiersin.orgedmundoptics.comdanaher.comnih.govnuvisan.com Assays could measure the compound's effect on this compound's binding to F-actin, or how the compound itself influences actin polymerization or depolymerization, with this compound serving as a reference or a detection tool. mdpi.comnih.gov

Mechanism of Action Studies: Biochemical assays employing this compound can help elucidate the precise mechanism by which novel compounds affect actin. For example, researchers could use this compound to determine if a compound stabilizes F-actin similarly to phalloidin, or if it promotes depolymerization. core.ac.ukscribd.com

High-Throughput Screening (HTS) for Actin-Related Targets: While not specifically documented for this compound in the provided results, its properties make it suitable for HTS campaigns. nih.govnumberanalytics.comnih.gov Assays could be designed to screen large libraries of compounds for their ability to interfere with this compound-actin binding, or to modulate actin polymerization in a way that can be detected using fluorescently labeled this compound. This would allow for the rapid identification of "hit" molecules that affect actin dynamics, which could then be further optimized as potential drug leads. nih.govnovalix.com

Understanding Actin-Binding Protein Interactions: this compound can be used to study the interaction of various actin-binding proteins (ABPs) with F-actin. By competing with or complementing the binding of ABPs, this compound can help in understanding the regulatory mechanisms of the actin cytoskeleton. ubc.caresearchgate.net

These applications are critical in the early stages of drug discovery, enabling researchers to confirm the relevance of a target to a disease phenotype and to identify molecules that can modulate its function, thereby reducing the risk of failure in later clinical development stages. technologynetworks.comwjbphs.comdanaher.com

Emerging Research Directions and Theoretical Frameworks for Norphalloin

Computational Chemistry and Molecular Dynamics Simulations for Norphalloin-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools increasingly employed to elucidate the intricate interactions between chemical compounds, including cyclic peptides, and their biological targets conceptlifesciences.comembo.orgnih.govmdpi.comresearchgate.net. These methods can provide atomic-level insights into binding mechanisms, conformational changes upon interaction, and the kinetics of binding and unbinding events conceptlifesciences.commdpi.comresearchgate.net. For cyclic peptides, which often possess rigid three-dimensional structures and limited conformational freedom, computational approaches can be particularly valuable for predicting target specificity and binding affinity ctdbase.org.

While the general principles and methodologies of computational chemistry and molecular dynamics simulations are well-established for studying biomolecular interactions google.comacs.orgconceptlifesciences.comembo.orgnih.govmdpi.comresearchgate.netuni.luuni.luresearchgate.netmdpi.com, specific published research applying these advanced computational techniques directly to this compound and its interactions with potential biological targets was not identified in the current literature search. However, as a cyclic peptide, this compound is amenable to such analyses. Future theoretical frameworks could involve using MD simulations to predict this compound's conformational landscape, identify potential binding pockets on hypothetical target proteins, and simulate its dynamic interactions to understand the molecular basis of its properties. This could include exploring various force fields (e.g., Universal Force Field (UFF), General Amber Force Field (GAFF), Ghemical force field) to compute optimized energy and molecular weight, which are crucial for assessing material stability and ideal operating conditions in computational modeling mdpi.com.

Exploration of Novel Biological Roles and Interactions in Model Organisms

Model organisms are indispensable in biological research, providing simplified systems to investigate fundamental biological phenomena and extrapolate findings to other organisms, including humans acs.orgnih.govnih.govresearchgate.netwikipedia.orgnih.govbiorxiv.orgcoastalwiki.orgslideshare.net. These non-human species, such as Caenorhabditis elegans, Drosophila melanogaster, zebrafish (Danio rerio), and various marine nematodes, are chosen for their manageable life cycles, ease of laboratory cultivation, genetic tractability, and conserved biological pathways acs.orgnih.govresearchgate.netwikipedia.orgnih.govcoastalwiki.orgslideshare.net. They enable the study of specific gene functions, signaling pathways, developmental processes, and responses to various compounds acs.orgnih.govresearchgate.netwikipedia.orgnih.gov.

Despite the broad utility of model organisms in exploring the biological activities of natural products and peptides acs.orgnih.govnih.govresearchgate.netwikipedia.orgnih.govbiorxiv.orgcoastalwiki.orgslideshare.net, specific studies focusing on novel biological roles or interactions of this compound within established model organisms were not found in the reviewed literature. Given this compound's origin as a natural product, exploring its effects in diverse model organisms could uncover previously uncharacterized biological activities or molecular pathways it influences. This represents an emerging research direction, where systematic screening in model organisms could reveal new insights into its cellular mechanisms beyond its known properties, contributing to a deeper understanding of cyclic peptide biology.

Integration of this compound Research into Broader Cyclic Peptide and Natural Product Research Paradigms

Cyclic peptides are a diverse class of natural products renowned for their unique structural variability, conformational stability, and a wide array of biological activities ctdbase.orgnih.govresearchgate.netwikipedia.orgnih.govnih.gov. Over 40 cyclic peptides or their derivatives are currently approved as medicines, highlighting their significant potential ctdbase.org. Research in this field encompasses synthetic strategies, structural elucidation, and the exploration of their interactions with biological systems ctdbase.orgindexcopernicus.comgoogle.comnih.govconceptlifesciences.comnih.govresearchgate.netwikipedia.orgnih.govbiorxiv.orgnih.gov. Natural products, including cyclic peptides, serve as crucial lead structures for various applications nih.gov.

This compound, as a cyclic peptide isolated from Amanita phalloides, is inherently part of this broader research paradigm ctdbase.orgindexcopernicus.com. Its historical synthesis has contributed to the understanding of complex peptide chemistry indexcopernicus.comacs.orggoogle.comacs.orgnih.gov. Integration of this compound research into current cyclic peptide and natural product paradigms would involve leveraging modern analytical techniques for more detailed structural-activity relationship studies, especially considering its unique cyclic structure and the presence of a thioether linkage (tryptathionine) google.comresearchgate.net. While specific contemporary research findings on this compound in this integrated context were not identified, theoretical frameworks would involve comparing its structural features and properties with other known cyclic peptides to infer potential new applications or to understand common biosynthetic and functional motifs among phallotoxins and related compounds. This integration could also involve computational design methods for cyclic peptides, which are advancing rapidly for structure prediction and sequence redesign nih.govbiorxiv.org.

Biotechnological Potential for Engineered Production or Modification of this compound (non-clinical)

The biotechnological potential for engineered production or modification of natural products, particularly complex cyclic peptides, is a rapidly advancing field. This involves leveraging biological systems, such as bacteria, fungi, or plants, to produce or modify compounds that are difficult or costly to obtain through traditional chemical synthesis or extraction conceptlifesciences.comnih.govresearchgate.net. Approaches include engineering non-ribosomal peptide synthetase (NRPS) pathways or ribosomally synthesized and post-translationally modified peptide (RiPP) pathways, which are the natural machinery for producing many cyclic peptides nih.govresearchgate.net. These methods aim to improve yields, create novel analogs with altered properties, or enable sustainable production.

While this compound has been successfully synthesized through chemical routes google.comnih.gov, specific published research detailing its engineered production or biotechnological modification (non-clinical) was not found in the search results. However, as a natural product with a defined biosynthetic origin (albeit complex due to its Amanita source), the theoretical framework for its biotechnological potential exists. Future research could explore:

Heterologous Expression: Investigating the possibility of expressing the biosynthetic gene clusters responsible for this compound production in more tractable host organisms to enable scalable and controlled production.

Pathway Engineering: Modifying the this compound biosynthetic pathway (if fully elucidated) to introduce structural variations, leading to novel this compound analogs with potentially different chemical or physical properties.

Enzymatic Modification: Utilizing specific enzymes from related biosynthetic pathways to perform targeted modifications on this compound or its precursors, aiming for improved stability or other desirable characteristics for non-clinical applications.

Such biotechnological efforts would contribute to the broader understanding of cyclic peptide biosynthesis and could open avenues for sustainable access to this compound and its derivatives for research purposes.

Conclusion and Future Perspectives in Norphalloin Research

Summary of Key Academic Contributions

Norphalloin's academic significance stems from its origin as a natural product of Amanita phalloides guidetopharmacology.org. Structurally, it is classified as a bicyclic heptapeptide (B1575542) ctdbase.org. Early academic efforts successfully elucidated its structure and achieved its synthesis. The synthesis leveraged the susceptibility of 3-substituted indoles to electrophilic attack by sulfenyl chlorides guidetopharmacology.org. This synthetic accessibility has been crucial for detailed investigations into its properties and the creation of various analogues nih.govctdbase.org.

A critical contribution of this compound research has been the clarification of its biological activity, particularly its toxicity. Contrary to some initial interpretations, this compound has been demonstrated to be toxic, exhibiting potency comparable to that of phalloidin (B8060827) in white mice, with an LD50 of approximately 2.2 mg/kg ctdbase.orgctdbase.orgwikipedia.org. This toxicity is mechanistically linked to its high-affinity binding to filamentous actin (F-actin), a key component of the eukaryotic cytoskeleton ctdbase.org. By binding to F-actin, this compound stabilizes actin filaments, effectively preventing their depolymerization and thereby disrupting normal cellular processes dependent on actin dynamics ctdbase.orguni.lu. This specific interaction has positioned this compound as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding the molecular basis of phallotoxin activity ctdbase.org.

Table 1: Comparative Toxicity of this compound and Phalloidin

CompoundSourceStructural ClassToxicity (LD50, white mouse)Mechanism of Action
This compoundAmanita phalloidesBicyclic heptapeptide~2.2 mg/kg ctdbase.orgStabilizes F-actin ctdbase.org
PhalloidinAmanita phalloidesBicyclic heptapeptide~2 mg/kg metabolomicsworkbench.orgStabilizes F-actin wikipedia.orgrevvity.com

Identification of Promising Avenues for Future Research and Methodological Advancements

Future research on this compound can significantly benefit from and contribute to advancements in synthetic methodologies. Developing more efficient and scalable synthetic routes for this compound and its analogues remains a promising avenue, potentially enabling the creation of novel compounds with fine-tuned biological activities citeab.comguidetopharmacology.org. Such advancements could facilitate the systematic exploration of structural modifications that modulate F-actin binding affinity or specificity.

Further in-depth structure-activity relationship (SAR) studies are essential to precisely map the molecular determinants responsible for this compound's potent F-actin binding and toxicity. This could involve high-resolution structural analyses of this compound-actin complexes and computational modeling to guide rational design ctdbase.org. A particularly promising application lies in the development of this compound derivatives as molecular probes. Similar to how fluorescently tagged phalloidin conjugates are widely used, this compound or its modified versions could be engineered with fluorescent labels to provide new tools for visualizing and studying actin dynamics in live cells, potentially offering alternative or complementary insights due to subtle differences in binding characteristics ctdbase.org.

Broader Implications of this compound Research for Understanding Peptide Biochemistry and Cell Biology

Research into this compound holds broader implications for advancing the understanding of peptide biochemistry and cell biology. In peptide biochemistry, the study of this compound contributes to the knowledge of cyclic peptide synthesis, conformational stability, and the structural motifs that confer specific biological activities, especially within the context of natural product biosynthesis guidetopharmacology.orgctdbase.orgrcsb.org. It exemplifies the complex chemical structures found in nature and the challenges and opportunities in replicating or modifying them synthetically.

For cell biology, this compound serves as a powerful molecular probe to investigate the intricate roles of the actin cytoskeleton in various cellular functions. Its ability to specifically stabilize F-actin makes it an invaluable tool for dissecting processes such as cell motility, cell shape maintenance, cell adhesion, and mechanotransduction—the process by which cells sense and respond to mechanical stimuli from their environment ctdbase.orgfrontiersin.orgpeptidesciences.comnih.gov. By perturbing actin dynamics in a controlled manner, researchers can gain deeper insights into the fundamental mechanisms governing cellular architecture and behavior. Furthermore, the study of this compound, as a natural toxin, contributes to the broader understanding of how natural compounds can specifically target and modulate essential cellular machinery, offering paradigms for drug discovery and the development of new biological tools.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of Norphalloin using spectroscopic methods?

  • Methodological Answer : Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments to identify functional groups and connectivity .
  • X-ray Crystallography : Resolve 3D atomic arrangements for absolute configuration confirmation .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • Best Practice: Cross-validate results with computational simulations (e.g., DFT) to address ambiguities in spectral interpretation .

Q. What experimental protocols ensure the purity of this compound in synthetic or isolated samples?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC or GC with standardized columns and detectors (e.g., UV-Vis, ELSD) to quantify impurities .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and O.
  • Melting Point/IR Consistency : Compare with literature values for known analogs.
  • Note: Document all protocols in supplementary materials to enable replication .

Q. How to design dose-response studies for this compound’s biological activity?

  • Methodological Answer :

  • Range Selection : Use logarithmic scaling (e.g., 0.1–100 μM) to capture EC50/IC50 values.
  • Controls : Include positive/negative controls and vehicle-treated groups.
  • Statistical Power : Calculate sample size via power analysis (α=0.05, β=0.2) to minimize Type I/II errors .
  • Data Validation: Repeat experiments across independent batches to confirm reproducibility .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Study Design : Conduct parallel assays under physiologically relevant conditions (e.g., serum protein binding in vitro).
  • Pharmacokinetic Analysis : Measure bioavailability, metabolism, and tissue distribution to explain efficacy gaps .
  • Multi-Omics Integration : Combine transcriptomic/proteomic data to identify compensatory pathways in vivo .
  • Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during synthesis.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via factorial design .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability .

Q. How to model this compound’s interaction with target proteins using computational approaches?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS).
  • Validation : Cross-check with mutagenesis studies or cryo-EM data to confirm binding sites .

Data Analysis & Contradiction Management

Q. How to address conflicting results in this compound’s mechanism of action across studies?

  • Methodological Answer :

  • Systematic Review : Conduct meta-analysis using PRISMA guidelines to assess bias and heterogeneity .
  • Sensitivity Analysis : Test if conclusions hold under different statistical models (e.g., fixed vs. random effects).
  • Ethical Consideration: Pre-register hypotheses to reduce HARKing (Hypothesizing After Results are Known) .

Q. What statistical methods are optimal for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer :

  • Bliss Independence or Chou-Talalay Models : Quantify synergy scores and dose reduction indices .
  • Machine Learning : Train classifiers (e.g., random forests) on high-throughput screening data to predict synergies.
  • Reporting Standard: Adhere to ARRIVE or CONSORT guidelines for transparency .

Tables for Methodological Reference

Research Stage Tools/Methods Key References
Structural ElucidationNMR, X-ray, DFT Simulations
PharmacokineticsLC-MS/MS, PBPK Modeling
Data ContradictionPRISMA Meta-Analysis, Sensitivity Analysis
Computational ModelingAutoDock, GROMACS, Cryo-EM Validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.